

Application Notes and Protocols: Hp1404 Peptide for Experimental Use

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Compound of Interest

Compound Name: Hp1404

Cat. No.: B15567075

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Introduction

Hp1404 is a cationic antimicrobial peptide (AMP) originally identified from the venom of the scorpion *Heterometrus petersii*.^{[1][2]} Structurally, it is an amphipathic α -helical peptide with specific and potent inhibitory activity against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][3]} Its mechanism of action involves direct interaction with the bacterial cell membrane, leading to permeabilization at low concentrations and membrane disruption at higher concentrations.^{[1][4]} Notably, **Hp1404** has demonstrated low toxicity against mammalian cells, making it a subject of interest for developing new antimicrobial agents.^{[1][2]} Furthermore, analogues of **Hp1404** have been engineered to enhance stability and broaden its activity spectrum to include Gram-negative bacteria such as multidrug-resistant *Pseudomonas aeruginosa*.^{[5][6]}

These application notes provide detailed protocols for the formulation, handling, and experimental use of the synthetic **Hp1404** peptide for research purposes.

Physicochemical Properties and In Vitro Activity

The formulation and experimental design for **Hp1404** should be guided by its inherent physicochemical properties and known biological activity. Key data for the parent peptide and a notable analogue, **Hp1404-T1e**, are summarized below.

Table 1: Physicochemical Properties of **Hp1404** and Analogue **Hp1404-T1e**

Property	Hp1404	Hp1404-T1e (Analogue)	Data Source(s)
Amino Acid Sequence	GFWKIIKSAIKRLIK	IIKSAIKRLIKK	[1][6]
Molecular Weight (Da)	1546.85	1428.88 (Calculated)	[6][7]
Net Charge (at pH 7)	+5	+7	[6][8]
Hydrophobic Moment	0.677	0.831	[6]
Structure	Amphipathic α -helical	Amphipathic α -helical	[1][5]

Table 2: Summary of In Vitro Biological Activity of **Hp1404**

Assay	Organism/Cell Type	Result	Concentration ($\mu\text{g/mL}$)	Data Source(s)
Antimicrobial Activity	S. aureus (MRSA)	MIC	6.25 - 12.5	[1]
Gram-positive bacteria	MIC	6.25 - 25	[1]	
Gram-negative bacteria	MIC	>100	[1]	
Hemolytic Activity	Human Red Blood Cells	HC ₅₀	226.6	[1][2]
Cytotoxicity	Mammalian Cell Lines	CC ₅₀	>100	[1][2]

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; CC₅₀: 50% Cytotoxic Concentration.

Peptide Formulation and Handling

Proper solubilization and storage are critical for maintaining the peptide's activity and ensuring experimental reproducibility.[9] Lyophilized peptides should be stored at -20°C for long-term

stability.[10]

Protocol 1: Reconstitution of Lyophilized **Hp1404**

Hp1404 is a cationic (basic) peptide, which dictates the appropriate solubilization strategy.[11]

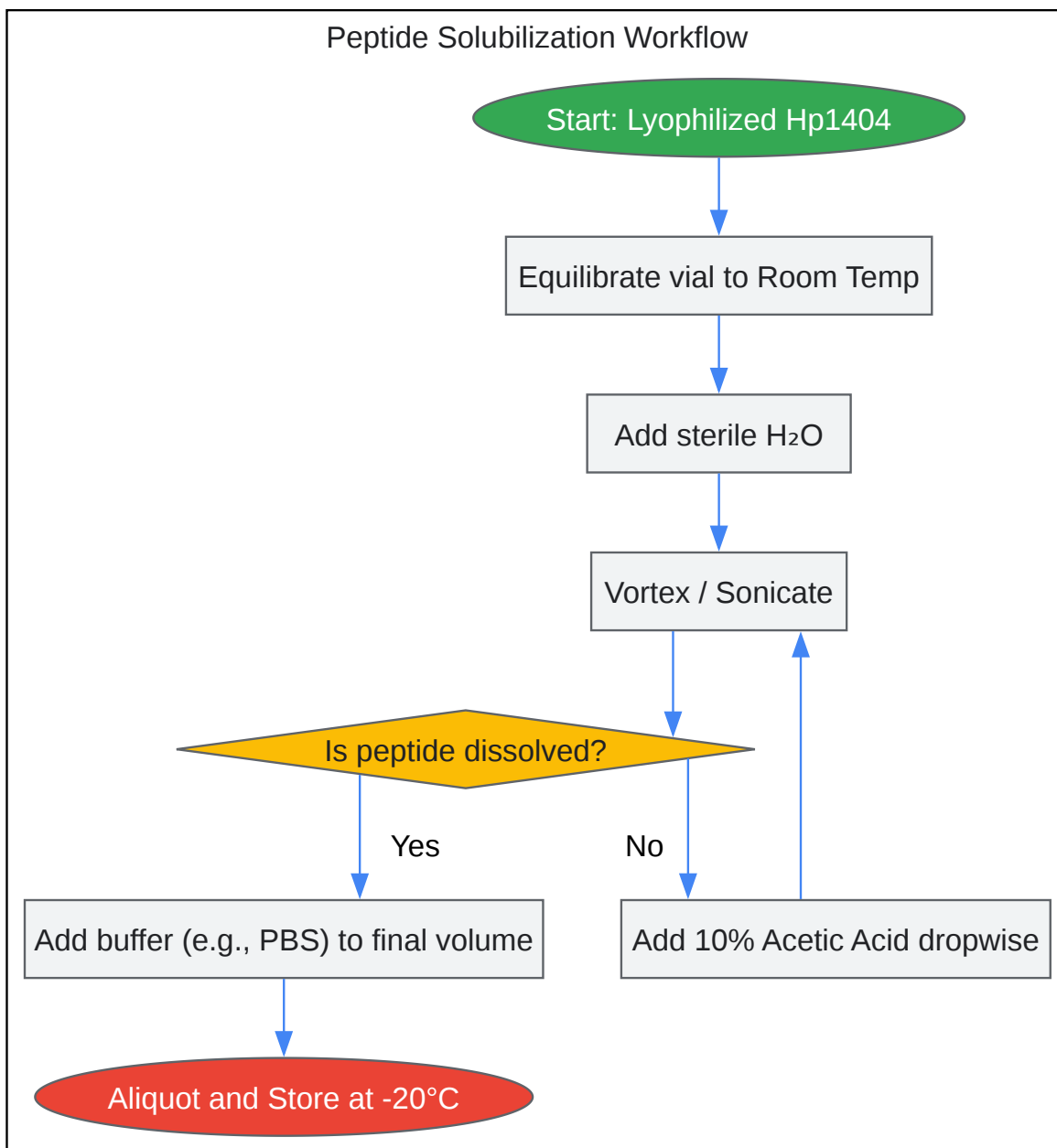
Materials:

- Lyophilized **Hp1404** peptide
- Sterile, distilled, deionized water
- Sterile 10% acetic acid solution
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Low-protein-binding microcentrifuge tubes
- Vortex mixer
- Sonicator bath

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[10]
- **Initial Solubilization:** Attempt to dissolve the peptide in sterile water first.[11] Add the required volume of water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
- **Mixing:** Gently vortex the solution. If insolubility or precipitation is observed, sonication in a water bath for short intervals (e.g., 10-20 seconds) may aid dissolution.[9] Avoid excessive heating.
- **Acidification (if necessary):** If the peptide remains insoluble in water, its positive net charge suggests using an acidic solvent.[11] Add 10% acetic acid dropwise to the suspension until the peptide dissolves.

- **Buffering:** Once the peptide is fully dissolved, add the appropriate buffer (e.g., PBS) to reach the final desired volume and concentration. Ensure the final pH is suitable for your experimental system.
- **Sterilization:** If required for cell-based assays, filter the final peptide solution through a 0.22 μm sterile filter.
- **Aliquoting and Storage:** Aliquot the peptide stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. Most peptide solutions are stable for several months when stored this way.



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A workflow for reconstituting lyophilized **Hp1404** peptide.

Experimental Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

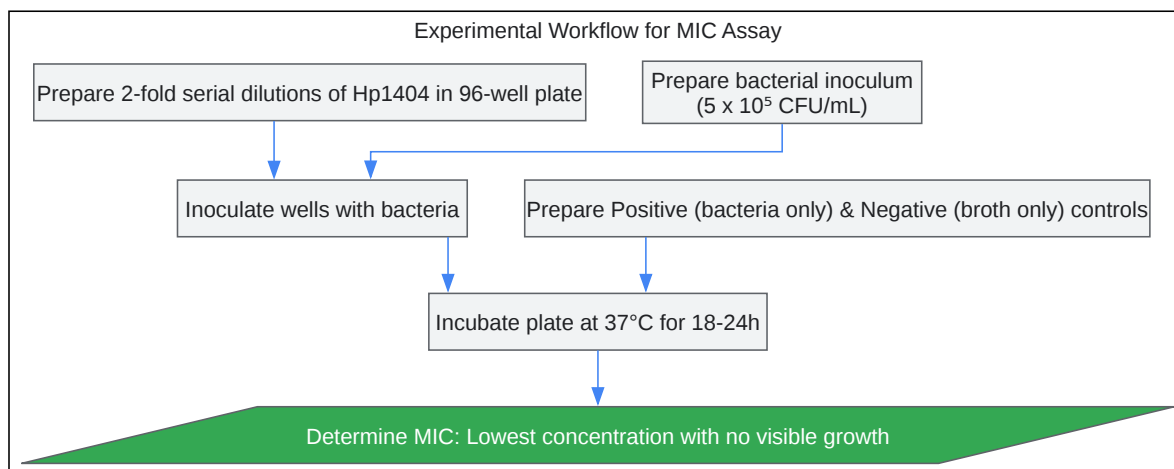
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard for this determination.[\[12\]](#)

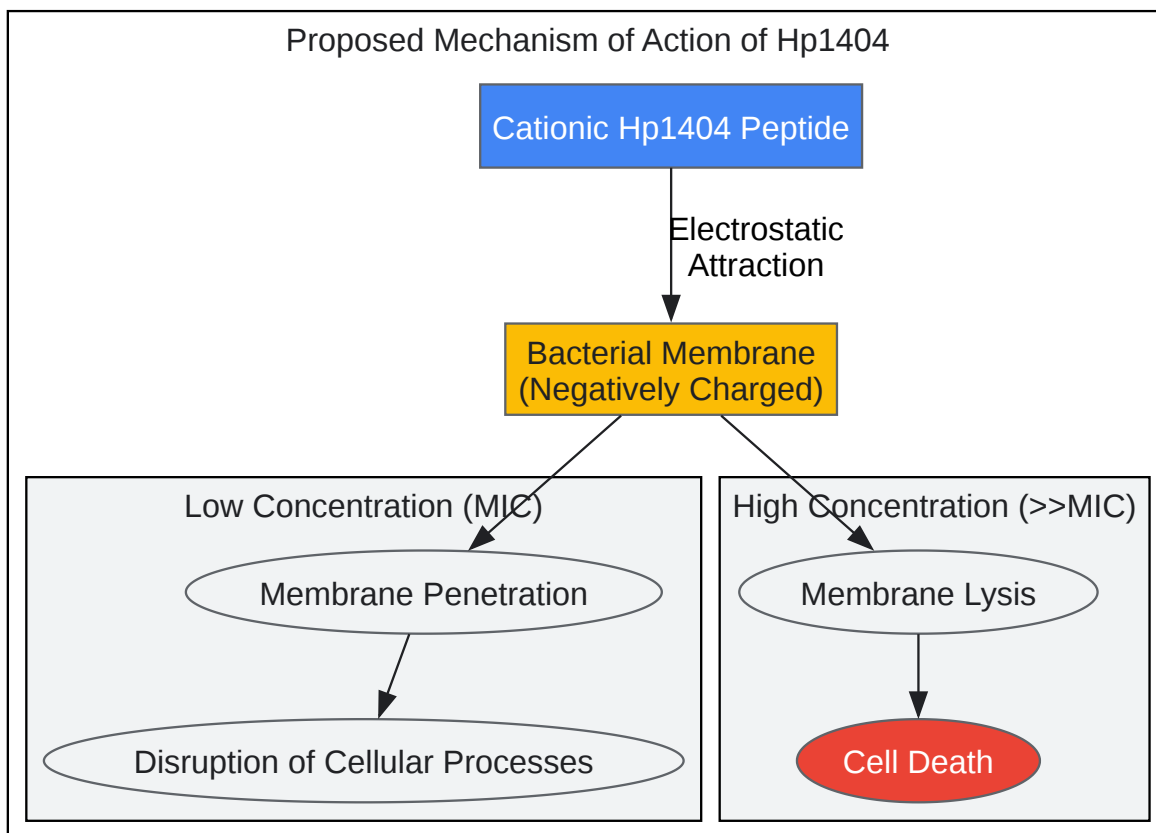
Materials:

- **Hp1404** stock solution
- Bacterial strains (e.g., *S. aureus* ATCC 29213, MRSA)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- **Bacterial Inoculum Preparation:** Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Peptide Dilution Series:** Prepare a two-fold serial dilution of the **Hp1404** stock solution in MHB across the wells of the 96-well plate. Typical concentration ranges to test are from 100 µg/mL down to 0.2 µg/mL.[\[1\]](#)
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the peptide dilutions.
- **Controls:** Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.





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